

Comprehensive Application Notes and Protocols: Chromatographic Analysis of Thiamine Bromide

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Thiamine bromide

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Introduction to Thiamine Bromide Analysis

Thiamine (vitamin B₁) is an **essential water-soluble vitamin** that plays a **critical role in carbohydrate metabolism** and neurological function. In pharmaceutical formulations, thiamine is often stabilized as its **bromide salt** to enhance shelf-life and bioavailability. The **chromatographic analysis of thiamine bromide** presents unique challenges due to its **high polarity, water solubility, and sensitivity** to various environmental factors including pH, temperature, and light. These application notes provide detailed protocols for the **accurate quantification of thiamine bromide** in pharmaceutical formulations using **reversed-phase high-performance liquid chromatography (RP-HPLC)** with both UV and fluorescence detection.

The analytical methods described herein have been **optimized for precision, accuracy, and sensitivity** to meet regulatory requirements for pharmaceutical quality control. Thiamine's inherent properties necessitate specific analytical considerations: its **cationic character** requires ion-pair chromatography for adequate retention, its **limited UV absorbance** at 242-245 nm benefits from alternative detection strategies, and its **susceptibility to degradation** mandates stability-indicating methods. This document comprehensively addresses these challenges through **robust methodologies** validated according to International Conference on Harmonization (ICH) guidelines.

Analytical Principles

Chemical Properties of Thiamine Bromide

Thiamine bromide consists of a **pyrimidine ring** and a **thiazole ring** linked by a methylene bridge, with the bromide salt form enhancing the compound's **stability and solubility**. The molecule possesses a **quaternary ammonium group** that confers permanent positive charge across the entire pH range used in reversed-phase chromatography. This characteristic significantly impacts its chromatographic behavior, typically resulting in **poor retention** on conventional C18 stationary phases without the use of **ion-pairing reagents**. The molecular structure features **aromatic systems** that provide UV absorption maxima at 242-245 nm and 268 nm, though with relatively **low molar extinction coefficients** that can limit detection sensitivity.

Thiamine undergoes **pH-dependent degradation**, with maximum stability observed in acidic conditions (pH 2-4) and significant degradation occurring under alkaline conditions. When oxidized in alkaline solution, thiamine is converted to **highly fluorescent thiochrome**, which provides the basis for highly sensitive fluorescence detection methods. This transformation represents a key strategy for improving detection limits when analyzing thiamine in complex matrices or at low concentrations. The phosphate esters of thiamine (mono-, di-, and triphosphate) exhibit **varying polarities** but share the same core chromophore, enabling simultaneous detection after chromatographic separation.

Chromatographic Separation Mechanisms

The analysis of **thiamine bromide** primarily employs **reversed-phase ion-pair chromatography** to address the challenge of retaining this highly polar cation on conventional hydrophobic stationary phases. In this mechanism, **alkyl sulfonate reagents** such as sodium hexanesulfonate or sodium heptanesulfonate are added to the mobile phase, where they form **ion pairs** with the positively charged quaternary ammonium group of thiamine. These ion pairs exhibit **significantly increased hydrophobicity** compared to the free thiamine cation, resulting in enhanced retention on C18 columns and improved peak shape.

The separation efficiency in thiamine analysis is influenced by several critical factors:

- **Ion-pair reagent chain length:** Longer alkyl chains (e.g., heptanesulfonate vs. hexanesulfonate) increase retention but may prolong analysis time
- **Mobile phase pH:** Acidic conditions (pH 2.5-4.0) protonate residual silanols on the stationary phase and maintain consistent ionization state
- **Organic modifier content:** Methanol or acetonitrile percentages control elution strength and separation selectivity
- **Column temperature:** Elevated temperatures (30-40°C) improve mass transfer and peak efficiency

The **hydrophobic sub-structures** of thiamine, particularly the pyrimidine and thiazole rings, provide some inherent retention on reversed-phase columns, but this is insufficient for adequate separation without ion-pairing agents. The optimal chromatographic conditions balance sufficient retention for resolution from matrix components with reasonable analysis time through careful adjustment of these parameters.

HPLC-UV Analysis Protocol

Materials and Equipment

The HPLC-UV method for **thiamine bromide** analysis requires specific reagents, reference standards, and instrumentation to ensure accurate and reproducible results. The following materials are essential: **Thiamine hydrochloride or bromide reference standard** of known purity (preferably USP or EP grade), **HPLC-grade water** (18.2 MΩ·cm resistivity), **HPLC-grade methanol**, **ion-pairing reagents** (sodium-1-hexanesulfonate or sodium heptanesulfonate), **glacial acetic acid**, **triethylamine or diethylamine** for pH adjustment, and **trichloroacetic acid** for sample preparation. For pharmaceutical formulations, additional excipients may be present but should not interfere with the analysis when using the specified chromatographic conditions.

The required equipment includes: **HPLC system** with quaternary pump, autosampler, column thermostat, and UV-Vis detector capable of dual-wavelength monitoring; **chromatographic data system** for data acquisition and processing; **Waters Xterra MS C18 column** (4.6 × 150 mm, 5 μm) or equivalent C18 column stable in low pH mobile phases; **guard column** with similar chemistry to the analytical column; **pH meter** with accuracy of ±0.01 units; **ultrasonic bath** for mobile phase degassing; **vacuum filtration apparatus** with 0.45 μm nylon or PVDF membranes; and **analytical balance** with 0.1 mg sensitivity. The method has been optimized for **isocratic elution** to provide robust operation and minimal system configuration requirements [1].

Mobile Phase Preparation

Proper preparation of the mobile phase is **critical for reproducible retention times** and consistent chromatographic performance. The mobile phase consists of two components: **Mobile Phase A** (buffer solution) and **Mobile Phase B** (methanol). To prepare 1 liter of Mobile Phase A, accurately weigh 1.52 g of **sodium-1-hexanesulfonate** (8.0 mM final concentration) and transfer to a 1-liter volumetric flask. Add approximately 800 mL of HPLC-grade water and mix until completely dissolved. Add 7.5 mL of **glacial acetic acid** and 100 mL of HPLC-grade methanol, then mix thoroughly. Adjust the pH to 3.0 using **diethylamine** (approximately 1.5-2.0 mL required) with constant stirring. Dilute to volume with HPLC-grade water and mix thoroughly. Filter the solution through a 0.45 μm membrane under vacuum and degas by sonication for 10 minutes before use.

The final mobile phase for the isocratic method is prepared by mixing **Mobile Phase A and Mobile Phase B** in the ratio of 80:20 (v/v). The inclusion of a small percentage of methanol (approximately 5% of the final concentration) in the aqueous component helps prevent **precipitation of the ion-pair reagent** and improves peak shape. The prepared mobile phase should be used within 48 hours when stored at room temperature, as microbial growth or pH changes may affect chromatographic performance. For systems with low-pressure mixing, the two components can be combined in the specified ratio directly by the instrument, provided both are properly filtered and degassed [2] [1].

Sample Preparation

Accurate sample preparation is essential for reliable **thiamine bromide** quantification in pharmaceutical formulations. For **solid dosage forms** (tablets, capsules), finely powder and homogenize not less than 20 units. Accurately weigh a portion of the powder equivalent to approximately 50 mg of **thiamine bromide** and transfer to a 100 mL volumetric flask. Add approximately 70 mL of **0.1M hydrochloric acid**, sonicate for 15 minutes with occasional shaking, then dilute to volume with the same acid solution. Filter through a 0.45 μm syringe filter, discarding the first 5 mL of filtrate.

For **liquid formulations** (injections, syrups), accurately measure a volume equivalent to 50 mg of **thiamine bromide** and transfer to a 100 mL volumetric flask. Dilute to volume with **0.1M hydrochloric acid** and mix thoroughly. If the sample contains interfering excipients or exhibits matrix effects, employ a **cleanup procedure** using solid-phase extraction with a mixed-mode cation exchange cartridge. For **complex**

matrices requiring enzymatic digestion, add 500 mg of **takadiastase enzyme** (11.90 mg/mL concentration) after pH adjustment to 4.5 with 2M sodium acetate and incubate in a water bath for 3 hours at 50°C to hydrolyze phosphate esters [1]. Protect all solutions from light throughout the preparation procedure to prevent photodegradation.

Chromatographic Conditions and System Suitability

The chromatographic separation is performed under **isocratic conditions** with careful control of operating parameters to ensure system suitability. The specific conditions are: **mobile phase** consisting of buffer-methanol (80:20, v/v) as described in Section 3.2; **flow rate** of 1.0 mL/min; **column temperature** maintained at 30°C; **injection volume** of 100 µL; **detection wavelengths** of 245 nm for thiamine with a switch to 268 nm if riboflavin is also being analyzed; and **run time** of 12 minutes. The **thiamine bromide** peak typically elutes at approximately 5.5-6.5 minutes under these conditions, though exact retention times may vary based on column age and mobile phase batch.

Prior to sample analysis, system suitability must be verified using a **standard solution** containing **thiamine bromide** at the target concentration (typically 50 µg/mL). The system is considered suitable when the following criteria are met: **retention factor (k)** for **thiamine bromide** between 2.0 and 5.0; **theoretical plate count (N)** not less than 5000 per column; **tailing factor (T)** not more than 1.5; and **relative standard deviation** of peak areas for six replicate injections not more than 2.0%. The method's **specificity** should be confirmed by demonstrating baseline separation from any known degradation products or formulation excipients, with **resolution** not less than 1.5 between **thiamine bromide** and the closest eluting peak [1].

Table 1: HPLC-UV Chromatographic Conditions for **Thiamine Bromide** Analysis

Parameter	Specification	Acceptance Criteria
Column	Waters Xterra MS C18 (4.6 × 150 mm, 5 µm)	-
Mobile Phase	Buffer:MeOH (80:20, v/v)	-
Buffer Composition	8.0 mM sodium hexanesulfonate, pH 3.0 with diethylamine	-

Parameter	Specification	Acceptance Criteria
Flow Rate	1.0 mL/min	±0.1 mL/min
Column Temperature	30°C	±2°C
Injection Volume	100 µL	±5%
Detection Wavelength	245 nm	-
Retention Time	5.5-6.5 minutes	RSD ≤ 2%
Theoretical Plates	>5000	-
Tailing Factor	<1.5	-

HPLC with Fluorescence Detection Protocol

Thiochrome Derivatization Procedure

The conversion of thiamine to its highly fluorescent oxidation product, thiochrome, provides **significantly enhanced sensitivity and selectivity** compared to UV detection. The derivatization process involves the **alkaline oxidation** of thiamine, which can be performed either as a **pre-column** or **post-column** reaction. For pre-column derivatization, transfer 5.0 mL of the extracted sample solution to a 15 mL centrifuge tube protected from light. Add 1.0 mL of **alkaline potassium ferricyanide reagent** (prepared by dissolving 100 mg of potassium ferricyanide in 100 mL of 15% sodium hydroxide solution) and mix thoroughly. Allow the reaction to proceed for exactly 2 minutes, then quench by adding 1.0 mL of **10% hydrochloric acid**. Alternatively, **cyanogen bromide** can be used as the oxidizing agent, though it requires additional safety precautions due to its high toxicity [3] [4].

For post-column derivatization, the oxidation is performed **after chromatographic separation** but before detection, using a **reaction coil** installed between the column outlet and the fluorescence detector. This approach offers advantages of **automation and reduced sample manipulation**. Prepare the derivatization

reagent as a 0.1% (w/v) solution of potassium ferricyanide in 1.5M sodium hydroxide. Using a second HPLC pump, deliver this reagent at a flow rate of 0.3 mL/min to mix with the column effluent via a T-connector. Pass the combined stream through a **knitted reaction coil** (maintained at 40°C) with a volume of 1.0 mL to allow complete derivatization before detection. The post-column method provides superior reproducibility with RSD values typically below 1.5% and is particularly suitable for high-throughput applications [3].

Chromatographic Conditions for Thiochrome Separation

The separation of thiochrome derivatives requires specific chromatographic conditions to maintain the **stability of the fluorescent products** and achieve optimal resolution. Use a **reversed-phase column** with enhanced stability at alkaline pH, such as a **polymeric poly(divinylbenzene) stationary phase**, which better withstands the high pH needed to maintain thiochrome fluorescence compared to silica-based columns. If using conventional silica-based C18 columns, employ a **neutral to slightly acidic mobile phase** (pH 6.0-7.0) with post-column alkalization to preserve column lifetime. The mobile phase consists of **50 mM sodium phosphate buffer (pH 6.5) and acetonitrile** in a ratio of 85:15 (v/v), delivered isocratically at a flow rate of 1.2 mL/min [4].

Maintain the **column temperature** at 35°C and use an **injection volume** of 50 µL. For fluorescence detection, set the **excitation wavelength** to 365 nm and the **emission wavelength** to 435 nm. Under these conditions, thiochrome (from thiamine) typically elutes at 6.5-7.5 minutes. When analyzing **phosphate esters** of thiamine (mono-, di-, and triphosphate), a gradient elution may be necessary to resolve all compounds within a reasonable time. In such cases, start with 100% of the phosphate buffer-acetonitrile mixture (95:5) and gradually increase the organic modifier to 20% over 15 minutes. This approach successfully separates all four thiamine compounds within 15 minutes with baseline resolution, enabling comprehensive analysis of thiamine and its metabolites in biological matrices [3] [5].

Table 2: Analytical Performance Characteristics of **Thiamine Bromide** Methods

Performance Parameter	HPLC-UV Method	HPLC-Fluorescence Method
Linear Range	0.1-100 µg/mL	0.001-10 µg/mL
Limit of Detection	0.5 ng/injection	0.02 ng/injection

Performance Parameter	HPLC-UV Method	HPLC-Fluorescence Method
Limit of Quantification	1.5 ng/injection	0.05 ng/injection
Precision (RSD)	≤2.0%	≤1.5%
Accuracy (% Recovery)	97-98%	99-101%
System Suitability	Resolution >1.5	Resolution >2.0
Analysis Time	12 minutes	15 minutes

Method Validation Protocol

Validation Parameters and Acceptance Criteria

The chromatographic methods for **thiamine bromide** analysis must be thoroughly validated to demonstrate **suitability for intended applications** in pharmaceutical quality control. The validation protocol includes assessment of the following parameters with specified acceptance criteria: **Specificity** - The method should demonstrate baseline separation of **thiamine bromide** from all potential impurities and degradation products with resolution not less than 1.5. Forced degradation studies should show no interference with the principal peak. **Linearity** - The method should exhibit a linear response over the concentration range of 50-150% of the target concentration, with a correlation coefficient (r) not less than 0.999 and y-intercept not significantly different from zero [6].

Accuracy - Determined by recovery studies using spiked samples at three concentration levels (80%, 100%, 120% of target), with mean recovery between 98-102% and RSD not more than 2.0%. **Precision** - Both repeatability (intra-day precision, n=6) and intermediate precision (inter-day precision, different analysts/instruments, n=6) should demonstrate RSD not more than 2.0%. **Detection and Quantitation Limits** - Typically determined using signal-to-noise ratios of 3:1 and 10:1, respectively. For **thiamine bromide**, LOD should be ≤0.5 ng/injection and LOQ ≤1.5 ng/injection for UV detection, with significantly lower values for fluorescence detection. **Robustness** - Deliberate, small variations in method parameters

(mobile phase pH ± 0.2 units, organic content $\pm 2\%$, temperature $\pm 5^\circ\text{C}$, flow rate ± 0.1 mL/min) should not significantly affect chromatographic performance [1] [6].

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the **stability-indicating capability** of the chromatographic method. Expose **thiamine bromide** standard and sample solutions to various stress conditions to generate degradation products, then demonstrate separation of these degradation products from the main peak. The specific stress conditions include: **Acidic hydrolysis** - Treat with 0.1M HCl at 60°C for 4 hours; **Basic hydrolysis** - Treat with 0.1M NaOH at room temperature for 2 hours; **Oxidative degradation** - Treat with 3% H_2O_2 at room temperature for 6 hours; **Thermal degradation** - Expose solid powder to 60°C for 30 days; and **Photodegradation** - Expose solution to UV light (254 nm) for 24 hours [7].

After each stress treatment, analyze the samples and compare the chromatograms with untreated controls. **Thiamine bromide** is particularly **susceptible to basic hydrolysis and thermal degradation**, which typically result in 10-20% degradation under the specified conditions. The method should be able to resolve the principal degradation products, which may include **thiazole and pyrimidine derivatives** resulting from cleavage of the methylene bridge. The peak purity of **thiamine bromide** in stressed samples should be confirmed using **photodiode array detection** (purity angle less than purity threshold) to demonstrate the absence of co-eluting degradation products. These studies provide critical evidence that the method can accurately quantify **thiamine bromide** in the presence of its degradation products, fulfilling regulatory requirements for stability-indicating methods [7].

Stability-Indicating Analysis and Forced Degradation

Thiamine bromide's susceptibility to various degradation pathways necessitates **comprehensive stability assessment** as part of method development and validation. The forced degradation studies provide critical information about the **molecule's intrinsic stability** and help establish appropriate handling, storage, and formulation conditions. Under alkaline conditions (0.1M NaOH, room temperature, 2 hours), **thiamine bromide** undergoes **hydrolytic degradation** with approximately 10-15% decomposition, primarily resulting in the cleavage of the methylene bridge and formation of characteristic degradation products including 4-methyl-5-(2-hydroxyethyl)thiazole and 2-methyl-5-aminomethylpyrimidine. These degradation products

exhibit different retention times and should be baseline resolved from the main peak in a stability-indicating method [7].

Thermal stress studies reveal that **thiamine bromide** in solution undergoes **significant degradation** when stored at elevated temperatures. After 30 days at 60°C, the main peak area decreases by approximately 16% with the appearance of multiple degradation peaks in the chromatogram. The solution typically develops a **yellow coloration** that intensifies with time, indicating progressive degradation. Photodegradation studies demonstrate that **thiamine bromide** is **highly photosensitive**, with degradation rates increasing significantly when exposed to light, particularly in the UV spectrum. To prevent photodegradation during analysis, all sample preparations should be performed under **yellow or red light** and solutions should be stored in amber glassware. The chromatographic method must successfully resolve all these degradation products from the intact **thiamine bromide** peak, demonstrating its suitability for stability studies and shelf-life determination [7].

Table 3: Forced Degradation Results for **Thiamine Bromide**

Stress Condition	Parameters	Degradation	Major Degradation Products
Acid Hydrolysis	0.1M HCl, 60°C, 4h	5-8%	2-3 minor peaks (retention times 3.2, 7.8 min)
Base Hydrolysis	0.1M NaOH, RT, 2h	10-15%	2 major peaks (retention times 2.8, 4.5 min)
Oxidative Degradation	3% H ₂ O ₂ , RT, 6h	8-12%	Multiple minor peaks (2.5-8.5 min)
Thermal Degradation	60°C, 30 days	15-20%	3-4 peaks throughout chromatogram
Photodegradation	UV 254 nm, 24h	10-18%	2 major, several minor peaks

Troubleshooting and Method Optimization

Common Issues and Solutions

Several common chromatographic issues may arise during **thiamine bromide** analysis, with specific troubleshooting strategies for each:

- **Poor peak shape (tailing or fronting):** This frequently results from **secondary interactions** between the basic thiamine molecule and residual acidic silanols on the stationary phase. Solutions include: increasing the **ion-pair reagent concentration** (up to 10 mM); lowering the mobile phase pH to 2.5-3.0 to suppress silanol ionization; adding **triethylamine** (0.1-0.5%) as a silanol blocker; or using a **specially engineered column** with enhanced endcapping for basic compounds. Additionally, ensuring adequate column temperature (30-40°C) improves mass transfer and peak symmetry.
- **Retention time drift:** Progressive changes in retention time often indicate **insufficient mobile phase equilibrium** or variation in ion-pair reagent concentration. Ensure thorough equilibration with at least 10-15 column volumes of mobile phase before analysis. Prepare mobile phase in large batches sufficient for complete analysis series to maintain consistency. If drift persists, check for **evaporation of organic modifier** in the mobile phase reservoir and use tightly sealed containers. Monitor the **mobile phase pH** carefully, as small variations significantly impact retention of ionizable compounds.
- **Reduced sensitivity:** For UV detection, low sensitivity may result from **suboptimal wavelength selection** or detector settings. Verify the detection wavelength at 245 nm or 268 nm using a thiamine standard and adjust if necessary. For fluorescence detection, ensure the **derivatization reaction efficiency** by freshly preparing oxidizing reagents and verifying reaction coil performance. In both cases, check for **injection volume accuracy** and **sample degradation** during storage. For the latter, prepare fresh standards and protect all solutions from light [1] [4].

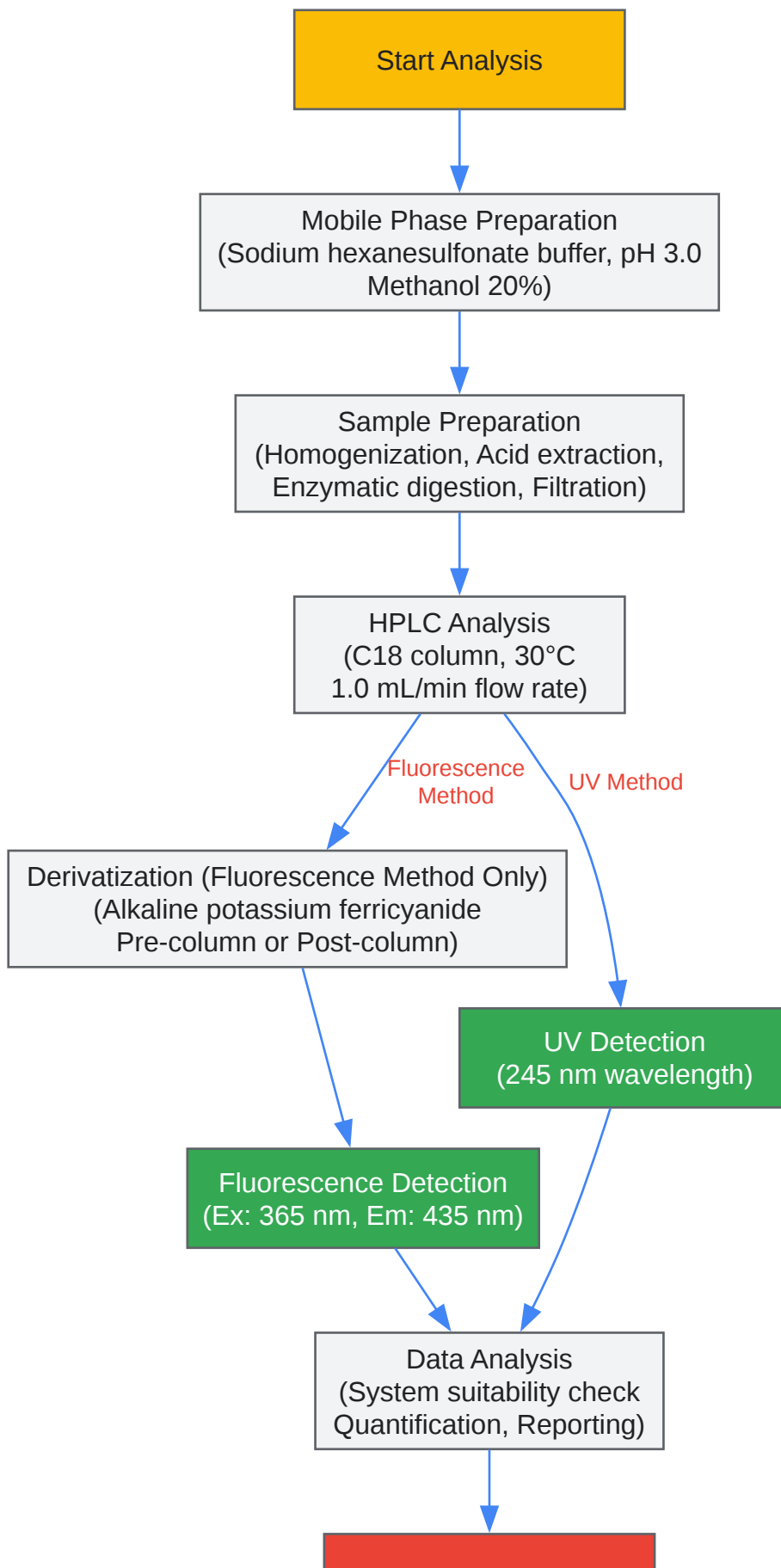
Method Optimization Strategies

Systematic optimization of chromatographic conditions may be necessary to address specific analytical challenges or improve method performance:

- **Enhancing sensitivity:** For trace analysis, employ **fluorescence detection with post-column derivatization**, which typically provides 10-50-fold lower detection limits compared to UV detection. Alternatively, for UV detection, consider **increasing injection volume** (up to 200 µL if system pressure allows) or using **on-column concentration** techniques. Ensure the mobile phase composition provides adequate retention ($k > 2$) to avoid interference from the solvent front.

- **Improving resolution:** For separation of thiamine from complex matrices or multiple metabolites, optimize the **ion-pair reagent chain length and concentration**. A mixture of sodium hexanesulfonate and sodium heptanesulfonate often provides superior selectivity compared to single reagents. Adjust the **organic modifier percentage** in small increments (1-2%) to fine-tune separation. For challenging separations, consider a **shallow gradient elution** rather than isocratic conditions to achieve resolution of all components within reasonable analysis time.
- **Reducing analysis time:** For high-throughput applications, employ a **shorter column** (50-100 mm length) with smaller particle size (3.5 μm) while maintaining sufficient plate count. Increase the **flow rate** up to 1.5-2.0 mL/min if system pressure limits allow, though this may reduce column lifetime. Optimize the **organic modifier percentage** to elute thiamine with adequate retention ($k > 1.5$) but minimal excess time [8].

The following workflow diagram illustrates the complete analytical procedure for **thiamine bromide** analysis:



[End Analysis](#)

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Conclusion

The chromatographic methods detailed in these application notes provide **robust, reliable, and reproducible** approaches for the analysis of **thiamine bromide** in pharmaceutical formulations. The HPLC-UV method offers a **practical balance of sensitivity and simplicity** for routine quality control applications, while the HPLC-fluorescence method delivers **superior sensitivity and selectivity** for stability studies and low-concentration formulations. Proper attention to **sample preparation, mobile phase optimization, and system suitability** ensures accurate quantification and compliance with regulatory requirements.

The **stability-indicating capability** of these methods has been demonstrated through forced degradation studies, confirming their suitability for monitoring **thiamine bromide** stability throughout the product lifecycle. The troubleshooting guidance provided enables analysts to address common methodological challenges and maintain optimal chromatographic performance. By implementing these protocols with appropriate validation for specific applications, researchers and quality control professionals can ensure the accurate, precise, and reliable analysis of **thiamine bromide** in various pharmaceutical formulations.

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